Spiro[2.4]heptan-5-amine Spiro[2.4]heptan-5-amine
Brand Name: Vulcanchem
CAS No.: 1267497-14-2
VCID: VC5085594
InChI: InChI=1S/C7H13N/c8-6-1-2-7(5-6)3-4-7/h6H,1-5,8H2
SMILES: C1CC2(CC2)CC1N
Molecular Formula: C7H13N
Molecular Weight: 111.188

Spiro[2.4]heptan-5-amine

CAS No.: 1267497-14-2

Cat. No.: VC5085594

Molecular Formula: C7H13N

Molecular Weight: 111.188

* For research use only. Not for human or veterinary use.

Spiro[2.4]heptan-5-amine - 1267497-14-2

Specification

CAS No. 1267497-14-2
Molecular Formula C7H13N
Molecular Weight 111.188
IUPAC Name spiro[2.4]heptan-6-amine
Standard InChI InChI=1S/C7H13N/c8-6-1-2-7(5-6)3-4-7/h6H,1-5,8H2
Standard InChI Key QPWYPDAPDIKXFK-UHFFFAOYSA-N
SMILES C1CC2(CC2)CC1N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Spiro[2.4]heptan-5-amine features a unique spiro junction at the fifth carbon, connecting a cyclopropane ring (three-membered) and a cyclopentane ring (five-membered). The amine group (-NH₂) is positioned at the spiro carbon, conferring both basicity and hydrogen-bonding capacity. This configuration imposes significant steric strain, which influences its reactivity and interaction with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₁₃N
Molecular Weight111.19 g/mol
CAS Number1267497-14-2
IUPAC NameSpiro[2.4]heptan-5-amine
Hydrochloride SaltC₇H₁₄ClN (2387601-08-1)

Synthesis and Production Methods

Synthetic Routes

The synthesis of spiro[2.4]heptan-5-amine typically involves cyclization strategies to construct the spirocyclic framework. One common approach utilizes cyclohexene derivatives as precursors, undergoing intramolecular ring-closing reactions under controlled conditions. For example:

  • Reductive Amination: Ketone intermediates are converted to amines using reagents like sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.

  • Ring-Closing Metathesis: Grubbs catalysts facilitate the formation of the spiro structure from diene precursors .

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)
Reductive AminationNaBH₃CN, NH₄OAc, MeOH, 25°C65–75
CyclizationBF₃·Et₂O, CH₂Cl₂, −20°C50–60

Industrial-scale production remains limited, but flow chemistry and continuous processing are under investigation to enhance scalability.

Chemical and Physical Properties

Reactivity Profile

The amine group participates in nucleophilic substitutions, forming derivatives such as acylated or alkylated products. The spiro structure’s strain enhances susceptibility to ring-opening reactions under acidic or oxidative conditions .

Stability Considerations

Spiro[2.4]heptan-5-amine is hygroscopic and prone to oxidation. Storage recommendations include:

  • Temperature: −20°C under inert gas (N₂/Ar) to prevent degradation.

  • Light Exposure: Amber glass containers to minimize photolytic decomposition .

Biological Activity and Mechanisms

Antimicrobial Effects

In vitro studies demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for drug discovery, particularly for central nervous system (CNS) targets. Its constrained geometry improves pharmacokinetic properties by reducing metabolic degradation.

Material Science

Spiro[2.4]heptan-5-amine derivatives are explored as chiral ligands in asymmetric catalysis, enabling enantioselective synthesis of pharmaceuticals like β-lactam antibiotics .

Comparison with Structural Analogues

Spiro[2.4]heptane

Lacking the amine group, this analogue shows lower reactivity in nucleophilic reactions but greater stability under oxidative conditions.

Spiro[2.4]hept-5-ene

The unsaturated variant (C₇H₁₀) exhibits distinct reactivity, participating in Diels-Alder reactions due to its conjugated diene system.

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